molecular formula C8H7BO3 B1524391 Benzofuran-6-ylboronic acid CAS No. 851525-10-5

Benzofuran-6-ylboronic acid

Cat. No.: B1524391
CAS No.: 851525-10-5
M. Wt: 161.95 g/mol
InChI Key: IBCSNLAKMCMGCZ-UHFFFAOYSA-N
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Description

Benzofuran-6-ylboronic acid is a compound with the molecular formula C8H7BO3 . It is a type of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran synthesis involves various methods, including metal-free cyclization of ortho-hydroxystilbenes, oxidative cyclization of 2-hydroxystilbenes, and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones . These methods have been used to construct complex benzofuran derivatives and rings .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring attached to a boronic acid group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Boronic acid-based compounds, like this compound, are known for their cis-diol conjugation reactions . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .


Physical And Chemical Properties Analysis

This compound is a solid compound that should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 161.95 g/mol .

Scientific Research Applications

Benzofuran Derivatives and Biological Activity

Benzofuran compounds, including derivatives of benzofuran-6-ylboronic acid, have been studied for a wide range of biological activities. They have shown potential in various pharmacological areas such as anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory applications. The benzofuran nucleus is found in many bioactive natural and synthetic compounds, indicating its importance in pharmaceuticals, agriculture, and polymers. Notably, benzofuran derivatives have been identified as potent inhibitors of diseases, viruses, fungi, microbes, and enzymes, highlighting their significant role in medicinal chemistry (Dawood, 2019).

Synthesis and Characterization

The synthesis and characterization of benzofuran derivatives, including this compound, are crucial for understanding their properties and potential applications. For instance, studies have described the synthesis of various benzofuran-3-acetic acid hydrazide derivatives and their photophysical properties, which are significant for applications in luminescent materials and fluorescent probes (Maridevarmath et al., 2019). Additionally, the synthesis of aryl (5-substituted benzofuran-2-yl) carbamate derivatives as antimicrobial agents has been explored, showcasing the versatility of benzofuran derivatives in developing new therapeutic agents (Budhwani et al., 2017).

Potential for Antimicrobial Agents

Benzofuran and its derivatives have been identified as promising scaffolds for developing antimicrobial agents. With the increasing issue of antibiotic resistance, benzofuran derivatives offer a new avenue for tackling microbial diseases. Some derivatives have shown efficacy in treating skin diseases such as cancer or psoriasis, highlighting their potential in antimicrobial therapy (Hiremathad et al., 2015).

Drug Discovery and Development

Benzofuran derivatives, including this compound, play a crucial role in drug discovery and development. They are considered a privileged structure due to their unique features and broad range of biological activities. These compounds have been actively researched for designing drugs that are effective against various clinically approved targets (Hiremathad et al., 2015).

Safety and Hazards

While specific safety and hazard information for Benzofuran-6-ylboronic acid is not available, it’s important to handle it with care, as similar compounds can cause skin and eye irritation, respiratory irritation, and toxicity if ingested .

Future Directions

Benzofuran compounds, including Benzofuran-6-ylboronic acid, have attracted attention due to their biological activities and potential applications in many aspects . They are being explored as potential natural drug lead compounds, with applications in areas such as anti-hepatitis C virus activity and as anticancer agents .

Properties

IUPAC Name

1-benzofuran-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCSNLAKMCMGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851525-10-5
Record name (1-benzofuran-6-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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